3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions with heterocyclic nuclei, which give high chemotherapeutic values and act as a remedy for the development of novel drugs . For example, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives often involve nucleophilic aromatic substitution and Buchwald–Hartwig arylamination .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity in vitro against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was remarkably low (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compound 13 also exhibited in vivo antimalarial activity against Plasmodium berghei-infected mice. It significantly suppressed parasite growth, with 70.2% and 90.4% inhibition for target compounds 14 and 15, respectively .
Viral Disorders
While not directly studied for viral infections, pyrazole derivatives have been explored for their antiviral potential. Further investigations could reveal whether compound 13 has any efficacy against specific viruses .
Cardiovascular Diseases
Although no direct evidence exists, pyrazole-based compounds have been investigated for cardiovascular effects. Compound 13’s structural features warrant exploration in this context .
Parasitic Infections Beyond Leishmaniasis and Malaria
Given its antileishmanial activity, compound 13 might also be relevant for other parasitic infections. Investigating its effects against other protozoa or helminths could yield valuable insights .
Cosmetic Formulations
Interestingly, pyrazole derivatives have found applications in cosmetic formulations. While not directly studied for this purpose, compound 13’s structure suggests potential cosmetic uses .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities
Mode of Action
The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it’s likely that multiple pathways could be affected. These could potentially include pathways related to the life cycle of parasites (in the case of antileishmanial and antimalarial activities), inflammatory responses, and more.
Result of Action
Similar compounds have shown significant activity against certain parasites , suggesting that this compound might also exhibit similar effects. The exact molecular and cellular effects would depend on the compound’s targets and mode of action.
Future Directions
properties
IUPAC Name |
1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-20-11-12(9-19-20)15-5-4-13(23-15)6-7-17-16(21)18-10-14-3-2-8-22-14/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCKYIIUEISXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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